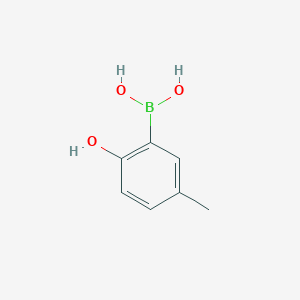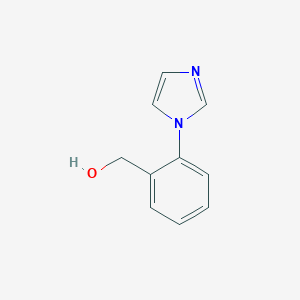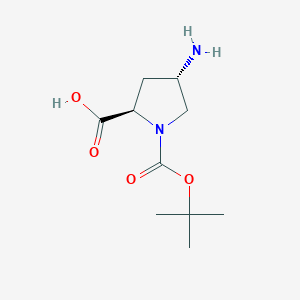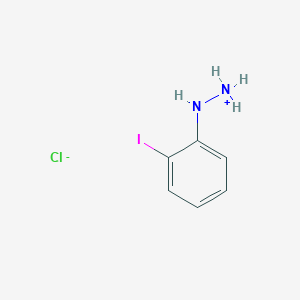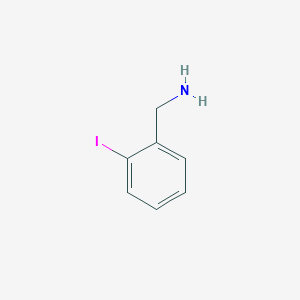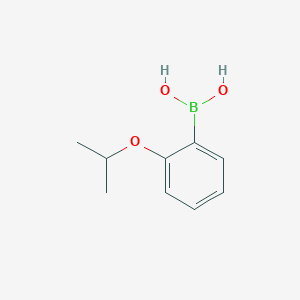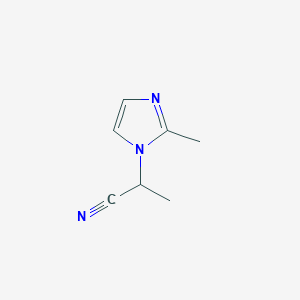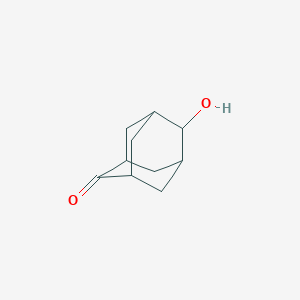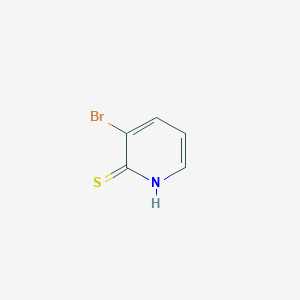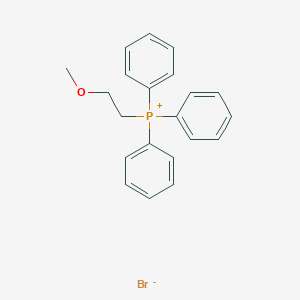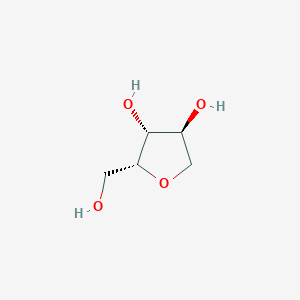
1,4-脱水-D-木糖醇
描述
1,4-Anhydro-D-xylitol is a chemical compound with the molecular formula C5H10O4. It is a derivative of xylitol, a sugar alcohol commonly used as a sweetener. The compound is characterized by the presence of an anhydro bridge between the first and fourth carbon atoms, forming a tetrahydrofuran ring structure. This unique structure imparts distinct chemical and physical properties to 1,4-Anhydro-D-xylitol.
科学研究应用
1,4-Anhydro-D-xylitol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential as a cryoprotectant in biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of other compounds.
作用机制
Target of Action
1,4-Anhydro-D-xylitol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . The primary target of 1,4-Anhydro-D-xylitol is the microorganism present in plaque and saliva . It inhibits the growth of these microorganisms .
Mode of Action
1,4-Anhydro-D-xylitol is initially taken up by the microorganism and accumulates intracellularly . Accumulated 1,4-Anhydro-D-xylitol is transported into an energy-consuming cycle, or the inducible fructose transport system . This interaction with its targets results in the inhibition of the growth of the microorganisms present in plaque and saliva .
Biochemical Pathways
The biochemical pathways affected by 1,4-Anhydro-D-xylitol are primarily related to the metabolism of microorganisms present in plaque and saliva . By accumulating intracellularly, 1,4-Anhydro-D-xylitol disrupts the normal metabolic processes of these microorganisms, leading to their inhibited growth .
Pharmacokinetics
It is known that it can be used as a biological material or organic compound for life science related research . More research is needed to fully understand the ADME properties of 1,4-Anhydro-D-xylitol and their impact on its bioavailability.
Result of Action
The primary result of the action of 1,4-Anhydro-D-xylitol is the inhibition of the growth of microorganisms present in plaque and saliva . This can potentially lead to a decrease in dental caries and other oral health issues .
生化分析
Biochemical Properties
It is known to be used in the synthesis of all positional isomers of methylated and acetylated or benzoylated 1,4-Anhydro-D-xylitol .
Cellular Effects
It is known that it can be used as a biochemical for proteomics research .
Molecular Mechanism
It is known that it can be used in the synthesis of all positional isomers of methylated and acetylated or benzoylated 1,4-Anhydro-D-xylitol .
Temporal Effects in Laboratory Settings
准备方法
Synthetic Routes and Reaction Conditions
1,4-Anhydro-D-xylitol can be synthesized through the intramolecular dehydration of xylitol. This process typically involves heating xylitol in the presence of an acid catalyst, such as sulfuric acid, at elevated temperatures (around 160°C). The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the anhydro compound.
Industrial Production Methods
Industrial production of 1,4-Anhydro-D-xylitol follows similar principles but is optimized for large-scale synthesis. The process involves the continuous dehydration of xylitol in a reactor, with careful control of temperature and catalyst concentration to maximize yield and minimize by-products. The product is then purified through crystallization or distillation.
化学反应分析
Types of Reactions
1,4-Anhydro-D-xylitol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form polyols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Products include aldehydes and ketones.
Reduction: Products include various polyols.
Substitution: Products include ethers and esters.
相似化合物的比较
Similar Compounds
Xylitol: A sugar alcohol with similar chemical properties but lacks the anhydro bridge.
Sorbitol: Another sugar alcohol used as a sweetener, with different structural features.
Mannitol: A sugar alcohol with applications in medicine and food industry.
Uniqueness
1,4-Anhydro-D-xylitol is unique due to its anhydro bridge, which imparts distinct chemical reactivity and physical properties. This structural feature differentiates it from other sugar alcohols and makes it valuable in specific applications, such as cryoprotection and organic synthesis.
属性
IUPAC Name |
(2R,3R,4S)-2-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-1-4-5(8)3(7)2-9-4/h3-8H,1-2H2/t3-,4+,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVAAIRBJJYZOW-VPENINKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H](O1)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70964160 | |
| Record name | 1,4-Anhydropentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53448-53-6, 491-19-0 | |
| Record name | 1,4-Anhydro-D-xylitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53448-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Anhydroxylitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anhydroxylitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053448536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Anhydropentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-anhydro-D-xylitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.220 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XYLITAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KQL0CX6R6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ANHYDROXYLITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XWR7NN42F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




